molecular formula C6H5ClOS B1275801 Benzenesulfinyl chloride CAS No. 4972-29-6

Benzenesulfinyl chloride

Cat. No.: B1275801
CAS No.: 4972-29-6
M. Wt: 160.62 g/mol
InChI Key: DKENIBCTMGZSNM-UHFFFAOYSA-N
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Description

Benzenesulfinyl chloride is an organosulfur compound with the chemical formula C₆H₅SOCl. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions, particularly in the preparation of sulfinyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfinyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfinic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C6H5SO2H+SOCl2C6H5SOCl+SO2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{H} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{SOCl} + \text{SO}_2 + \text{HCl} C6​H5​SO2​H+SOCl2​→C6​H5​SOCl+SO2​+HCl

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzenesulfinic acid using phosphorus trichloride or phosphorus pentachloride. These methods are preferred due to their higher yields and efficiency. The reaction conditions typically involve heating the reactants under reflux to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfinyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.

    Oxidation Reactions: It can be oxidized to benzenesulfonyl chloride using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: It can be reduced to benzenesulfinic acid using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like ammonia or primary amines are used under mild conditions to form sulfinamides.

    Oxidation: Hydrogen peroxide or other peroxides are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride is used under anhydrous conditions.

Major Products:

    Sulfinamides: Formed from the reaction with amines.

    Sulfinates: Formed from the reaction with alcohols.

    Benzenesulfonyl Chloride: Formed from oxidation reactions.

Scientific Research Applications

Synthesis in Organic Chemistry

Benzenesulfinyl chloride is primarily used as a reagent in the synthesis of sulfonamides and sulfonate esters. It reacts with amines to form sulfonamides, which are essential components in pharmaceuticals. Additionally, it can react with alcohols to yield sulfonate esters.

Key Reactions:

  • Formation of Sulfonamides: The reaction of this compound with primary and secondary amines leads to the formation of sulfonamides, which are crucial for antibiotic development.
  • Synthesis of Sulfonate Esters: When reacted with alcohols, it produces sulfonate esters that have applications in surfactants and detergents.

Pharmaceutical Applications

This compound plays a vital role in the pharmaceutical industry. It is involved in the synthesis of various drugs and therapeutic agents.

Case Study:

  • Sulfa Drugs Production: The compound is a precursor for the synthesis of sulfa drugs, which are used to treat bacterial infections. Its ability to form stable sulfonamide bonds is critical in drug design.

Agrochemical Applications

In agrochemicals, this compound serves as an intermediate in the synthesis of herbicides and pesticides.

Applications:

  • Synthesis of Agrochemicals: It is utilized in creating compounds that enhance crop protection and yield. For example, it can be used to synthesize herbicides that inhibit weed growth effectively.

Analytical Chemistry

This compound is also employed as a derivatization reagent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS).

Applications:

  • Hinsberg Test for Amines: This test distinguishes between primary, secondary, and tertiary amines based on their reactivity with this compound.
  • Determination of Amines: It is used for the quantification of various amines in environmental samples (e.g., wastewater) at sub-parts per billion levels.

Industrial Applications

The compound finds use in various industrial processes:

  • Catalyst in Polymerization: this compound acts as a catalyst in the polymerization process to improve the effectiveness of sulfonation.
  • Additive in Electroplating: It serves as a brightening agent for nickel electroplating processes.

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
Organic SynthesisFormation of sulfonamides and sulfonate estersKey role in drug synthesis
PharmaceuticalsPrecursor for sulfa drugsEssential for antibiotic development
AgrochemicalsIntermediate for herbicides and pesticidesEnhances crop protection
Analytical ChemistryDerivatization reagent for GC-MSUsed in Hinsberg test
Industrial ProcessesCatalyst for polymerizationImproves sulfonation effectiveness
ElectroplatingBrightening agent for nickel platingEnhances surface quality

Mechanism of Action

The mechanism of action of benzenesulfinyl chloride involves its reactivity towards nucleophiles. The sulfinyl group (SOCl) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of sulfinamides and sulfinates, respectively. The reactivity of this compound is primarily due to the presence of the electron-withdrawing sulfinyl group, which increases the electrophilicity of the carbon atom bonded to the chlorine atom.

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: This compound is similar in structure but contains a sulfonyl group (SO₂Cl) instead of a sulfinyl group. It is more stable and less reactive compared to benzenesulfinyl chloride.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): This compound is often used as a reagent in organic synthesis. It is more stable and easier to handle compared to this compound.

    Methanesulfonyl Chloride: This compound is another sulfonyl chloride that is used in organic synthesis. It is less reactive compared to this compound.

Uniqueness: this compound is unique due to its high reactivity and its ability to form sulfinamides and sulfinates under mild conditions. This makes it a valuable reagent in organic synthesis, particularly in the preparation of sulfinyl compounds.

Biological Activity

Benzenesulfinyl chloride (BSC), a sulfonyl chloride derivative, is recognized for its diverse biological activities, particularly in medicinal chemistry and synthetic organic chemistry. This article delves into the biological activity of BSC, focusing on its antimicrobial, anti-inflammatory, and synthetic applications, supported by relevant data tables and case studies.

This compound is typically synthesized via the reaction of benzenesulfonic acid with thionyl chloride or carbon tetrachloride. The general reaction can be summarized as follows:

C6H5SO3H+SOCl2C6H5SO2Cl+HCl+SO2\text{C}_6\text{H}_5\text{SO}_3\text{H}+\text{SOCl}_2\rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{Cl}+\text{HCl}+\text{SO}_2

This synthesis is crucial as it provides BSC in high yields for various applications in organic synthesis and medicinal chemistry .

Antimicrobial Activity

BSC has been evaluated for its antimicrobial properties against various pathogens. A study highlighted that derivatives of benzenesulfonamide, which include BSC, exhibit significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundPathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aPseudomonas aeruginosa6.67

These findings indicate that BSC derivatives can serve as potential candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

Research has also demonstrated the anti-inflammatory potential of BSC derivatives. In vivo studies indicated that certain compounds derived from BSC significantly inhibited carrageenan-induced rat paw edema, with percentages of inhibition recorded as follows:

CompoundTime (h)% Inhibition
4a194.69
4c289.66
4a387.83

These results suggest that BSC can play a role in reducing inflammation, potentially aiding in the treatment of inflammatory diseases .

Synthetic Applications

This compound is widely used as a reagent in organic synthesis, particularly in the derivatization of amines. It facilitates the formation of sulfonamides and is employed in the Hinsberg test to differentiate between primary, secondary, and tertiary amines . The following table summarizes some key reactions involving BSC:

Reaction TypeProduct Type
Reaction with Grignard reagentsOxindoles from N-unsubstituted indoles
Synthesis of sulfonamidesVarious sulfonamide derivatives
Derivatization of aminesDetection in gas chromatography

Case Studies

  • Synthesis of Sulfinamides : An improved protocol for synthesizing 1-benzenesulfinyl piperidine was developed, showcasing the efficiency of BSC in producing high-quality sulfinamides . The reaction conditions were optimized to yield up to 86% from sodium benzenesulfinate and thionyl chloride.
  • Antimicrobial Studies : A comprehensive evaluation of several benzenesulfonamide derivatives revealed potent antimicrobial activity against common pathogens, emphasizing the potential application of BSC in developing new antibiotics .

Safety and Toxicology

While BSC exhibits promising biological activities, it is essential to note its hazardous nature. Exposure can lead to severe skin and eye irritation, respiratory issues, and potential damage to internal organs such as the liver and thyroid . Proper safety measures should be implemented when handling this compound.

Q & A

Basic Questions

Q. What are the key synthetic routes for Benzenesulfinyl chloride in laboratory settings?

this compound is synthesized via chlorination of benzenesulfinic acid derivatives or oxidation of thiophenol intermediates. For example, reacting benzenesulfinic acid with phosphorus pentachloride (PCl₅) under controlled conditions yields the sulfinyl chloride . Alternative methods include the use of sulfuryl chloride (SO₂Cl₂) in the presence of catalytic agents, though reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-chlorination . Purification typically involves fractional distillation under reduced pressure due to its sensitivity to moisture .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is required if ventilation is insufficient .
  • Storage: Store in airtight containers under inert gas (e.g., N₂) at temperatures below 25°C to prevent hydrolysis .
  • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Emergency Procedures: For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention .

Q. How is this compound characterized for purity and structural confirmation?

Purity is assessed via titration (e.g., iodometric methods for active chlorine content) and chromatographic techniques (HPLC or GC). Structural confirmation employs spectroscopic methods:

  • ¹H/¹³C NMR: Peaks corresponding to the sulfinyl group (e.g., ~δ 3.5–4.0 ppm in ¹H NMR) .
  • FT-IR: S=O stretching vibrations near 1040–1060 cm⁻¹ .
  • Mass Spectrometry: Molecular ion peaks (m/z ~160.62) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in electrophilic substitutions?

In AlCl₃-catalyzed arenesulfinylation (e.g., with benzene or toluene), this compound acts as an electrophilic agent. The reaction proceeds via a Wheland intermediate, with selectivity influenced by substituent effects. A linear free-energy relationship (LFER) using Brown’s σ⁺ constants reveals a positive ρ value (~+1.2), indicating electrophilic aromatic substitution dominated by resonance effects rather than inductive effects. This contrasts with sulfonylation reactions, where inductive effects dominate . Solvent polarity (e.g., nitromethane) further stabilizes charged intermediates, enhancing regioselectivity .

Q. How can computational modeling predict the reactivity of substituted this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution in sulfinylation reactions. Key parameters include:

  • Electrophilicity Index (ω): Higher ω values correlate with increased reactivity .
  • Natural Bond Orbital (NBO) Analysis: Quantifies resonance stabilization of intermediates .
  • Solvent Effects: Implicit solvent models (e.g., COSMO) predict solvation energies and reaction barriers in polar solvents .

Q. What strategies resolve contradictions in kinetic data for this compound across different solvents?

Discrepancies in reaction rates (e.g., nitromethane vs. dichloromethane) arise from solvent polarity and ion-pair stabilization. To reconcile

  • Control Experiments: Compare reaction rates under identical conditions (temperature, catalyst loading).
  • Eyring Analysis: Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between enthalpy- and entropy-driven pathways .
  • Isotopic Labeling: Use deuterated solvents to probe solvent participation in transition states .

Properties

IUPAC Name

benzenesulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKENIBCTMGZSNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400564
Record name benzenesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4972-29-6
Record name benzenesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
Benzenesulfinyl chloride
(3-Nitrophenyl)(oxo)acetic acid
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Benzenesulfinyl chloride
(3-Nitrophenyl)(oxo)acetic acid
Benzenesulfinyl chloride
(3-Nitrophenyl)(oxo)acetic acid
Benzenesulfinyl chloride
(3-Nitrophenyl)(oxo)acetic acid
Benzenesulfinyl chloride
(3-Nitrophenyl)(oxo)acetic acid
Benzenesulfinyl chloride

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